![molecular formula C7H9Br2N3O2 B2417362 tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate CAS No. 2055119-03-2](/img/structure/B2417362.png)
tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate
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Description
Synthesis Analysis
The synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The target compound was synthesized starting from commercially available 4-bromo-1H-indole .Molecular Structure Analysis
The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .Chemical Reactions Analysis
The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel derivatives, has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Physical And Chemical Properties Analysis
TBTA has a molecular weight of 326.98 . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis and Characterization
- tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate is utilized in the synthesis of halogenated carbenes, leading to the formation of various compounds such as 5-amidino-1,2,4-triazoles and zwitterionic compounds. This compound shows promise in the field of organic chemistry due to its ability to undergo complex reactions and transformations (Glinyanaya et al., 2021).
Catalytic Activity
- In the field of catalysis, this chemical is instrumental in forming palladium(II) complexes with N-heterocyclic carbene ligands. These complexes exhibit significant catalytic performance in cross-coupling reactions, highlighting their potential in chemical synthesis and industrial applications (Turek et al., 2014).
Synthesis of Novel Compounds
- It serves as a precursor in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines. These compounds, having unique structural features, can be explored for various applications in materials science and pharmaceutical research (Ivanov et al., 2017).
Biological Activity
- Research has been conducted on its derivatives for potential antitumor activity. For instance, a study on a compound synthesized using tert-butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate showed promising antitumor effects against certain cell lines, indicating its potential in cancer research (叶姣 et al., 2015).
Structural Studies
- The compound is also used in studies focused on the synthesis and structural examination of new chemical entities. Such studies contribute to a deeper understanding of molecular structures and their interactions, which is crucial for developing new materials and drugs (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
tert-butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br2N3O2/c1-7(2,3)14-6(13)12-5(9)10-4(8)11-12/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRAYLVMILIFIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=NC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate |
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